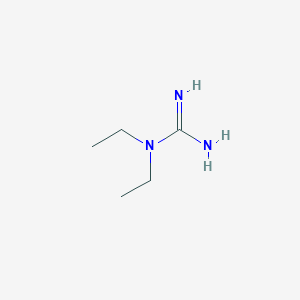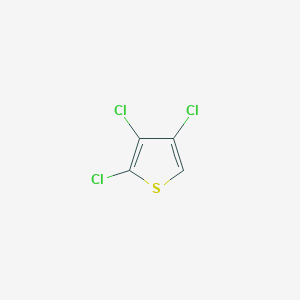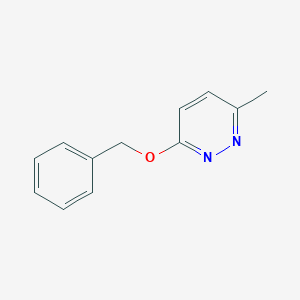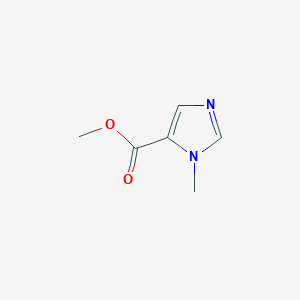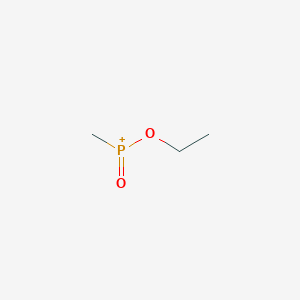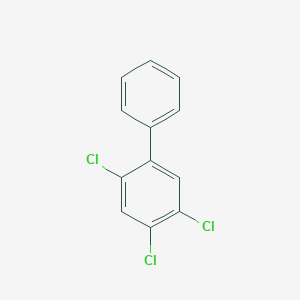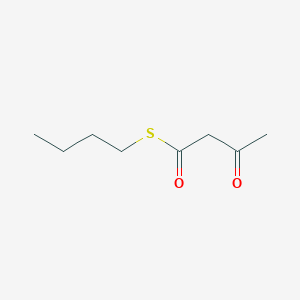![molecular formula C9H22OSi B097397 Trimethyl[(2-methylpentyl)oxy]silane CAS No. 17877-22-4](/img/structure/B97397.png)
Trimethyl[(2-methylpentyl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[(2-methylpentyl)oxy]silane, also known as TMPS or 2-Methylpentyltrimethoxysilane, is a chemical compound that belongs to the group of organosilicon compounds. TMPS is widely used in various scientific research applications due to its unique properties and characteristics.
Wirkmechanismus
Trimethyl[(2-methylpentyl)oxy]silane acts as a coupling agent by forming a covalent bond between the organic and inorganic phases. The covalent bond results in the formation of a hybrid material with improved mechanical, thermal, and chemical properties. Trimethyl[(2-methylpentyl)oxy]silane also acts as a surface modifier by forming a hydrophobic layer on the surface of the substrate. The hydrophobic layer results in improved water repellency and corrosion resistance.
Biochemische Und Physiologische Effekte
Trimethyl[(2-methylpentyl)oxy]silane is not intended for use in drug formulations or medical applications. Therefore, there is no information available regarding its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
Trimethyl[(2-methylpentyl)oxy]silane has several advantages for use in lab experiments. Trimethyl[(2-methylpentyl)oxy]silane is a stable compound that can be easily handled and stored. Trimethyl[(2-methylpentyl)oxy]silane is also compatible with a wide range of solvents and can be used in various reaction conditions. However, Trimethyl[(2-methylpentyl)oxy]silane has some limitations for use in lab experiments. Trimethyl[(2-methylpentyl)oxy]silane is a moisture-sensitive compound and should be handled under anhydrous conditions. Trimethyl[(2-methylpentyl)oxy]silane is also a flammable liquid and should be handled with care.
Zukünftige Richtungen
Trimethyl[(2-methylpentyl)oxy]silane has several potential future directions in scientific research. Trimethyl[(2-methylpentyl)oxy]silane can be used as a starting material for the synthesis of various functionalized silanes with improved properties and characteristics. Trimethyl[(2-methylpentyl)oxy]silane can also be used as a surface modifier in the preparation of hydrophobic coatings for various applications. In addition, Trimethyl[(2-methylpentyl)oxy]silane can be used as a coupling agent in the preparation of hybrid organic-inorganic materials with improved mechanical, thermal, and chemical properties.
Conclusion:
In conclusion, Trimethyl[(2-methylpentyl)oxy]silane is a unique compound with several applications in scientific research. Trimethyl[(2-methylpentyl)oxy]silane is synthesized by reacting 2-methylpentanol with trimethylchlorosilane in the presence of a catalyst. Trimethyl[(2-methylpentyl)oxy]silane is used as a coupling agent, surface modifier, and starting material for the synthesis of various functionalized silanes. Trimethyl[(2-methylpentyl)oxy]silane has several advantages for use in lab experiments but also has some limitations. Trimethyl[(2-methylpentyl)oxy]silane has several potential future directions in scientific research.
Synthesemethoden
Trimethyl[(2-methylpentyl)oxy]silane is synthesized by reacting 2-methylpentanol with trimethylchlorosilane in the presence of a catalyst. The reaction results in the formation of Trimethyl[(2-methylpentyl)oxy]silane and hydrogen chloride gas. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.
Wissenschaftliche Forschungsanwendungen
Trimethyl[(2-methylpentyl)oxy]silane is widely used in scientific research applications due to its unique properties and characteristics. Trimethyl[(2-methylpentyl)oxy]silane is used as a coupling agent in the preparation of hybrid organic-inorganic materials. Trimethyl[(2-methylpentyl)oxy]silane is also used as a surface modifier in the preparation of hydrophobic coatings. In addition, Trimethyl[(2-methylpentyl)oxy]silane is used as a starting material for the synthesis of various functionalized silanes.
Eigenschaften
CAS-Nummer |
17877-22-4 |
|---|---|
Produktname |
Trimethyl[(2-methylpentyl)oxy]silane |
Molekularformel |
C9H22OSi |
Molekulargewicht |
174.36 g/mol |
IUPAC-Name |
trimethyl(2-methylpentoxy)silane |
InChI |
InChI=1S/C9H22OSi/c1-6-7-9(2)8-10-11(3,4)5/h9H,6-8H2,1-5H3 |
InChI-Schlüssel |
DZBANYJTCRZHGN-UHFFFAOYSA-N |
SMILES |
CCCC(C)CO[Si](C)(C)C |
Kanonische SMILES |
CCCC(C)CO[Si](C)(C)C |
Synonyme |
Trimethyl[(2-methylpentyl)oxy]silane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



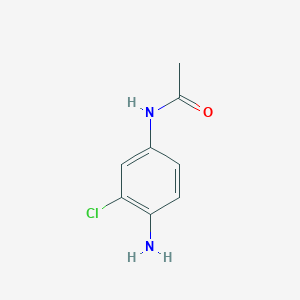
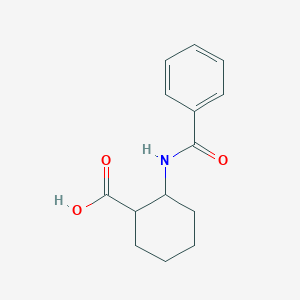
![2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione](/img/structure/B97317.png)
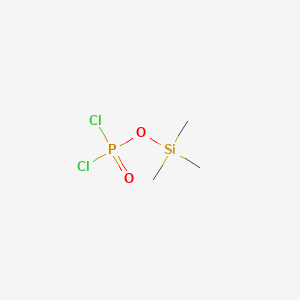
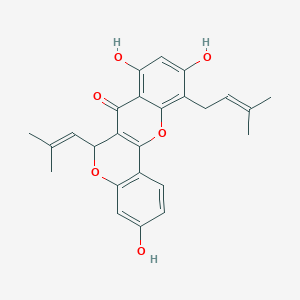
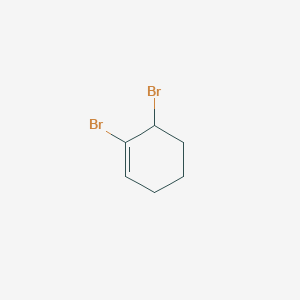
![Benzenesulfonyl chloride, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-](/img/structure/B97327.png)
